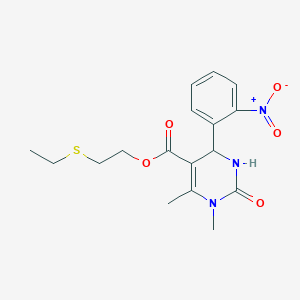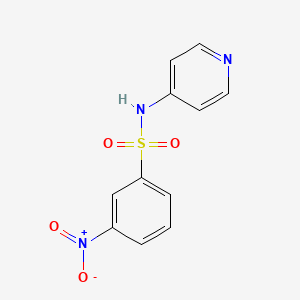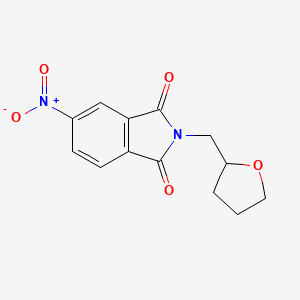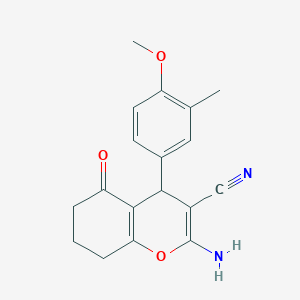![molecular formula C17H16N2OS2 B4928770 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone
描述
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone, also known as PBIT, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. PBIT belongs to the class of imidazolidinone compounds and is known for its ability to inhibit protein-protein interactions, making it an attractive candidate for drug development.
作用机制
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone works by binding to specific protein domains involved in protein-protein interactions, thereby disrupting the interaction and inhibiting the function of the proteins. This mechanism of action makes 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone an attractive candidate for drug development, as it can target specific disease pathways without affecting other cellular processes.
Biochemical and Physiological Effects:
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, inhibition of amyloid-beta peptide aggregation, and inhibition of viral replication. 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models.
实验室实验的优点和局限性
One of the main advantages of 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone is its ability to selectively target specific protein-protein interactions, making it a valuable tool for studying disease pathways. However, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's mechanism of action may also make it challenging to study in certain contexts, as it can disrupt normal cellular processes. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's synthesis method is complex and may limit its availability for certain experiments.
未来方向
There are many potential future directions for 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone research, including further studies on its therapeutic applications in cancer, Alzheimer's disease, and viral infections. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone's ability to selectively target specific protein-protein interactions could be further explored for drug development purposes. Finally, the synthesis method for 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone could be optimized to improve its availability for research and potential clinical use.
科学研究应用
5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and viral infections. Studies have shown that 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone can inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in cancer progression. 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, 5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone has been shown to inhibit the replication of certain viruses, including HIV and hepatitis C virus.
属性
IUPAC Name |
5-(benzylsulfanylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c20-16-15(12-22-11-13-7-3-1-4-8-13)18-17(21)19(16)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLLWASCBZFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC2C(=O)N(C(=S)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Benzylsulfanylmethyl-3-phenyl-2-thioxo-imidazolidin-4-one | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)


![(3S*,4S*)-1-[(3-chloro-1-benzothien-2-yl)methyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4928719.png)
![2-[2-chloro-5-(4-morpholinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4928727.png)

![1-ethoxy-2-[2-(2-isopropoxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![1-(2-furoyl)-4-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4928772.png)
![2-phenyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4928780.png)
![N-[5-(1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B4928787.png)
![N-{4-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B4928795.png)
